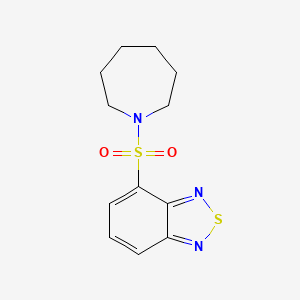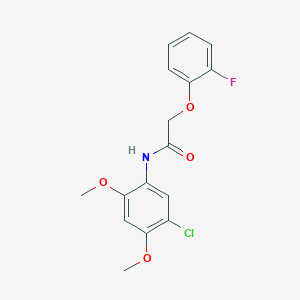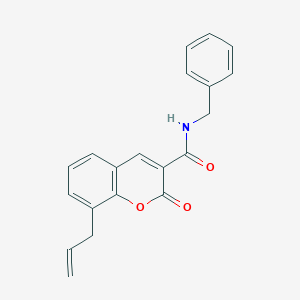![molecular formula C13H15NO6 B5853904 ethyl [2-methoxy-4-(2-nitrovinyl)phenoxy]acetate](/img/structure/B5853904.png)
ethyl [2-methoxy-4-(2-nitrovinyl)phenoxy]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl [2-methoxy-4-(2-nitrovinyl)phenoxy]acetate is a synthetic compound that has been used in scientific research for many years. This compound is known for its ability to inhibit the growth of cancer cells and has been studied extensively for its potential use in cancer treatment. We will also explore future directions for research on this compound.
作用机制
The mechanism of action of ethyl [2-methoxy-4-(2-nitrovinyl)phenoxy]acetate involves the inhibition of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This enzyme is involved in glycolysis, which is the process by which cells produce energy. By inhibiting this enzyme, this compound disrupts the energy production process in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. Furthermore, this compound has been shown to have anti-inflammatory properties.
实验室实验的优点和局限性
One advantage of using ethyl [2-methoxy-4-(2-nitrovinyl)phenoxy]acetate in lab experiments is its ability to inhibit the growth of cancer cells, making it a useful tool for studying cancer biology. Another advantage is its ability to induce apoptosis in cancer cells, which can be useful for studying the mechanisms of programmed cell death. However, one limitation of using this compound is its potential toxicity, which can be a concern when working with live cells or animals.
未来方向
There are several future directions for research on ethyl [2-methoxy-4-(2-nitrovinyl)phenoxy]acetate. One direction is to study the potential use of this compound in combination with other cancer treatments such as chemotherapy and radiation therapy. Another direction is to study the potential use of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and administration of this compound for maximum efficacy and minimal toxicity.
Conclusion:
This compound is a synthetic compound that has shown promising results in scientific research for its potential use in cancer treatment and other diseases. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a useful tool for studying cancer biology. However, its potential toxicity is a concern, and further research is needed to determine the optimal dosage and administration of this compound. Future research directions include studying its potential use in combination with other cancer treatments and in the treatment of other diseases.
合成方法
The synthesis of ethyl [2-methoxy-4-(2-nitrovinyl)phenoxy]acetate involves the reaction of 2-methoxy-4-(2-nitrovinyl)phenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction yields the desired compound in good yield and purity. This synthesis method has been used in many research studies and has been proven to be effective.
科学研究应用
Ethyl [2-methoxy-4-(2-nitrovinyl)phenoxy]acetate has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
ethyl 2-[2-methoxy-4-[(E)-2-nitroethenyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-3-19-13(15)9-20-11-5-4-10(6-7-14(16)17)8-12(11)18-2/h4-8H,3,9H2,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSPQAGORVUWGT-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-{[(3,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5853821.png)



![2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5853838.png)
![ethyl 4-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5853848.png)

![N-[4-({2-[(4-chlorophenyl)acetyl]hydrazino}carbonyl)phenyl]acetamide](/img/structure/B5853865.png)


![ethyl 5-ethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5853890.png)
![1-(1-methyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5853898.png)

![2-[(2-chlorobenzyl)thio]-N-(2,6-diethylphenyl)acetamide](/img/structure/B5853912.png)